[3-(4-Bromophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of several different functional groups. The bromophenyl group would likely contribute to the compound’s aromaticity, while the dimethylpropyl and methylamine groups could potentially introduce steric hindrance and affect the compound’s overall conformation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromophenyl, dimethylpropyl, and methylamine groups. The bromine atom in the bromophenyl group could potentially act as a leaving group in nucleophilic substitution reactions . The methylamine group could potentially participate in reactions involving the nitrogen atom .Scientific Research Applications
3-(4-Bromophenyl)-2,2-dimethylpropylamine hydrochloride is a specific chemical compound that has potential applications in scientific research. However, the direct references to this compound in scientific literature are limited. The research applications of chemically related compounds and methodologies can provide insights into how this compound might be used in various scientific contexts. Below, I summarize the findings from scientific literature on related compounds and their applications.
Synthetic Applications and Chemical Analysis
Chemical synthesis and the development of novel synthetic methodologies are fundamental areas of research applicable to similar compounds. For instance, the synthesis of complex molecules, like 2-Fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of brominated compounds in pharmaceutical manufacturing processes (Qiu, Gu, Zhang, & Xu, 2009). Such methodologies could be relevant for synthesizing or modifying 3-(4-Bromophenyl)-2,2-dimethylpropylamine hydrochloride for specific research applications.
Analytical Chemistry and Chemosensors
The development of chemosensors for detecting various analytes is another area where related compounds find application. Fluorescent chemosensors based on specific structural frameworks can detect metal ions, anions, and neutral molecules with high selectivity and sensitivity. The review by Roy (2021) highlights the potential of structurally similar compounds in developing new chemosensors, indicating a research pathway for 3-(4-Bromophenyl)-2,2-dimethylpropylamine hydrochloride in analytical applications (Roy, 2021).
Environmental and Toxicological Studies
Research on the environmental fate, toxicity, and degradation products of chemical compounds is crucial for understanding their impact and safety profile. Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) have been extensively studied to understand their toxicology, mutagenicity, and environmental persistence. Such studies inform regulatory decisions and safety evaluations for chemical compounds used in agriculture and industry (Zuanazzi, Ghisi, & Oliveira, 2020). Investigations into the environmental behavior and toxicological profile of 3-(4-Bromophenyl)-2,2-dimethylpropylamine hydrochloride could follow similar methodologies to assess its safety and ecological impact.
Properties
IUPAC Name |
3-(4-bromophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN.ClH/c1-12(2,9-14-3)8-10-4-6-11(13)7-5-10;/h4-7,14H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHOWYNRWIJAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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